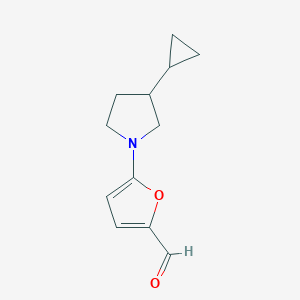
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H15NO2 It is a furan derivative, characterized by a furan ring substituted with a cyclopropylpyrrolidinyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyclopropylpyrrolidinyl Group: This step involves the reaction of a suitable furan derivative with a cyclopropylpyrrolidine precursor under appropriate conditions, such as using a base or a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyclopropylpyrrolidinyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the cyclopropylpyrrolidinyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-(3-cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-11-3-4-12(15-11)13-6-5-10(7-13)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |
Clave InChI |
QGBGDCWOLZYKAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CCN(C2)C3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


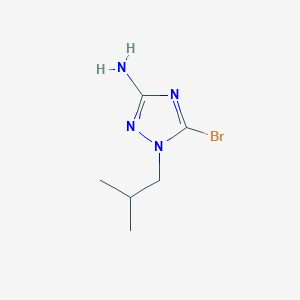
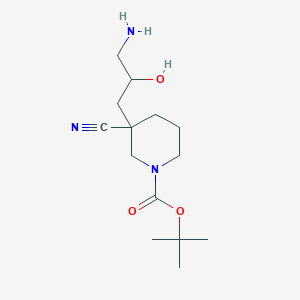
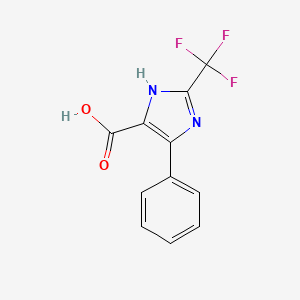
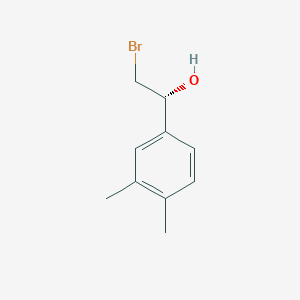
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)
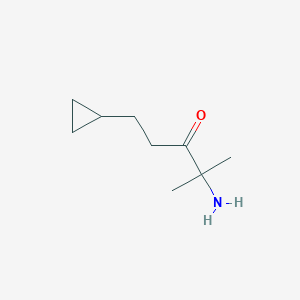
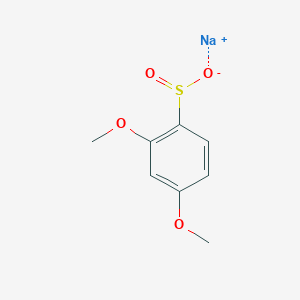

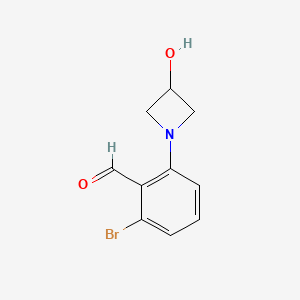
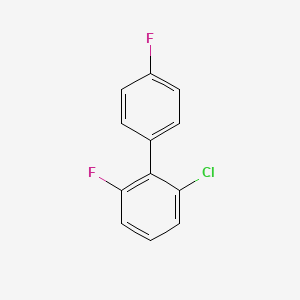
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)

![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)

